3-Acetylamino-4-morpholin-4-yl-benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylamino-4-morpholin-4-yl-benzoic acid typically involves the acetylation of 4-morpholin-4-yl-benzoic acid. The reaction is carried out under controlled conditions, often using acetic anhydride as the acetylating agent . The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Acetylamino-4-morpholin-4-yl-benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .
Scientific Research Applications
3-Acetylamino-4-morpholin-4-yl-benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Acetylamino-4-morpholin-4-yl-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites on enzymes, inhibiting their activity. The morpholine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Morpholin-4-yl-benzoic acid: Lacks the acetylamino group, which may reduce its binding affinity in biological systems.
3-Amino-4-morpholin-4-yl-benzoic acid: Similar structure but with an amino group instead of an acetylamino group, affecting its reactivity and applications.
Uniqueness
3-Acetylamino-4-morpholin-4-yl-benzoic acid is unique due to the presence of both the acetylamino and morpholine groups, which confer specific chemical and biological properties. This combination enhances its utility in various research applications, making it a valuable compound in scientific studies .
Properties
IUPAC Name |
3-acetamido-4-morpholin-4-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9(16)14-11-8-10(13(17)18)2-3-12(11)15-4-6-19-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVGLZKCGGAOQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)O)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360691 |
Source
|
Record name | 3-Acetylamino-4-morpholin-4-yl-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
797809-20-2 |
Source
|
Record name | 3-Acetylamino-4-morpholin-4-yl-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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